molecular formula C8H7F7O2 B14556895 Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate CAS No. 62116-52-3

Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate

Cat. No.: B14556895
CAS No.: 62116-52-3
M. Wt: 268.13 g/mol
InChI Key: MLZGEEAAHQUPLL-UHFFFAOYSA-N
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Description

Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate typically involves the reaction of ethyl acetoacetate with fluorinating agents under controlled conditions. One common method includes the use of elemental fluorine or fluorinating reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
  • 1,1,1,2,4,5,5,5-Octafluoro-3-(perfluoro-2-propyl)-4-(trifluoromethyl)-2-pentene
  • 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane

Uniqueness

Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate is unique due to its specific arrangement of fluorine atoms and the presence of an ester functional group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for specialized applications .

Properties

CAS No.

62116-52-3

Molecular Formula

C8H7F7O2

Molecular Weight

268.13 g/mol

IUPAC Name

ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate

InChI

InChI=1S/C8H7F7O2/c1-2-17-5(16)3-4(9)6(7(10,11)12)8(13,14)15/h3,6H,2H2,1H3

InChI Key

MLZGEEAAHQUPLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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